Boc-4-iodo-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- L-stereoisomer: N-Boc-4-iodo-L-phenylalanine possesses an L-stereoisomer configuration. This specific configuration is crucial for its biological activity and potential therapeutic applications, as many biological processes are highly selective for L-stereoisomers .

- 4-Iodo substitution: The presence of an iodine atom at the 4th position of the phenyl ring introduces a halogen tag. This tag can be exploited for various purposes, including:

- Radiolabeling: By using radioactive isotopes of iodine, N-Boc-4-iodo-L-phenylalanine can be radiolabeled and used in studies investigating protein-protein interactions, protein localization within cells, and even in vivo biodistribution studies .

- Click chemistry: The iodine atom can participate in click chemistry reactions, allowing for the efficient and specific conjugation of N-Boc-4-iodo-L-phenylalanine to other molecules of interest. This technique is valuable for creating novel probes for various biological applications .

- N-Boc protecting group: The N-terminus of the molecule is protected by a Boc (tert-butyloxycarbonyl) group. This protecting group allows for controlled manipulation of the molecule during chemical synthesis while maintaining the integrity of the amino acid functionality. The Boc group can be selectively removed under specific conditions to reveal the free amine group, enabling further conjugation or incorporation into desired biomolecules .

- Development of radiolabeled probes for PET imaging: The radiolabeling capabilities of N-Boc-4-iodo-L-phenylalanine could be valuable for developing novel tracers for positron emission tomography (PET) imaging, enabling researchers to visualize and study specific biological processes in vivo .

- Design of targeted drug delivery systems: The combination of click chemistry and the L-stereoisomer configuration of N-Boc-4-iodo-L-phenylalanine holds promise for the development of targeted drug delivery systems. These systems could be designed to deliver therapeutic agents specifically to diseased cells, improving efficacy and reducing side effects .

- Peptide synthesis and modification: N-Boc-4-iodo-L-phenylalanine can be incorporated into peptides using standard peptide synthesis techniques. The presence of the iodine tag allows for further modifications and potential functionalities within the peptide structure.

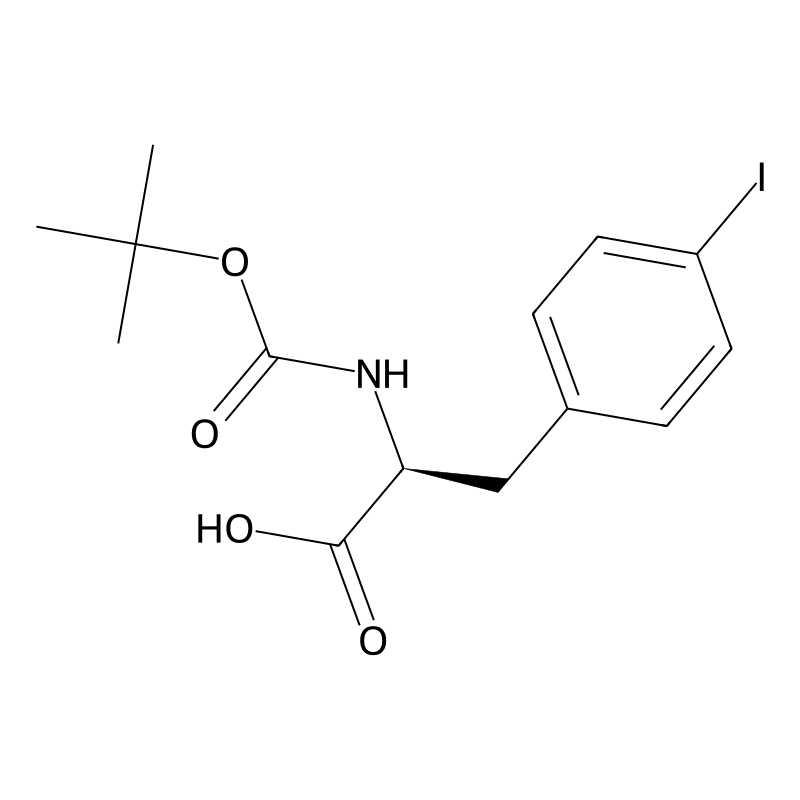

Boc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified to include an iodine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group on the amino group. Its chemical formula is C₁₄H₁₈INO₄, and it has a molecular weight of approximately 359.2 g/mol . This compound is notable for its application in peptide synthesis and as an intermediate in pharmaceutical research.

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing the amino group to react with carboxylic acids to form peptides.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, which are useful for synthesizing complex organic molecules .

The synthesis of Boc-4-iodo-L-phenylalanine typically involves several steps:

- Starting Material: L-phenylalanine is used as the starting material.

- Iodination: The introduction of iodine at the para position can be achieved through electrophilic aromatic substitution.

- Boc Protection: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base, forming Boc-4-iodo-L-phenylalanine.

This method is favored for its reliability and scalability, allowing for high yields without extensive purification processes .

Boc-4-iodo-L-phenylalanine is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, particularly in drug design targeting specific receptors or enzymes .

- Chemical Biology: It is utilized in studying protein interactions and modifications due to its unique structural properties.

Studies involving Boc-4-iodo-L-phenylalanine often focus on its interactions within biological systems, particularly how it may influence protein folding or receptor binding. While direct studies on this compound are sparse, related compounds have demonstrated significant interactions with various biological macromolecules, suggesting that Boc-4-iodo-L-phenylalanine may exhibit similar behaviors .

Several compounds share structural or functional similarities with Boc-4-iodo-L-phenylalanine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | Lacks Boc protection; used directly in studies |

| N-Boc-L-alanine | C₇H₁₅NO₂ | Simple amino acid derivative; less sterically hindered |

| N-Boc-4-bromophenylalanine | C₁₄H₁₈BrNO₄ | Bromine instead of iodine; different reactivity |

Boc-4-iodo-L-phenylalanine stands out due to its unique halogenation pattern combined with the protective Boc group, which allows for versatile applications in synthetic chemistry and biological studies .

Molecular Structure and Composition

Boc-4-iodo-L-phenylalanine, systematically named (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a protected amino acid derivative with the molecular formula C₁₄H₁₈INO₄ [1] [2]. The compound has a molecular weight of 391.2 g/mol and is identified by CAS number 62129-44-6 [1] [7]. The structure features a central L-phenylalanine backbone with two distinct protective modifications: an iodine atom substituted at the para position of the benzyl ring and a tert-butoxycarbonyl protecting group attached to the amino nitrogen [1] [3].

The molecule consists of fourteen carbon atoms, eighteen hydrogen atoms, one iodine atom, one nitrogen atom, and four oxygen atoms [1] [2]. The tert-butoxycarbonyl group provides steric bulk and electronic protection to the amino functionality, while the iodine substitution at the 4-position of the phenyl ring significantly alters the electronic properties of the aromatic system [3] [4]. The compound maintains the L-configuration at the α-carbon, preserving the natural stereochemistry of phenylalanine [8] [18].

Stereochemistry and Conformational Analysis

The stereochemical integrity of Boc-4-iodo-L-phenylalanine is defined by the (S)-configuration at the α-carbon center [1] [8]. The optical rotation measurement of [α]²⁰ᴅ +22.5 ± 3° (c=1% in ethyl acetate) confirms the maintenance of the L-configuration throughout synthetic transformations [7] [8] [13]. Conformational analysis studies have revealed that the tert-butoxycarbonyl protecting group adopts a preferred orientation that minimizes steric interactions with the aromatic ring system [9].

The presence of the bulky iodine atom at the para position influences the conformational preferences of the molecule, particularly affecting the rotational barriers around the C-C bond connecting the α-carbon to the benzyl group [9] [11]. Molecular dynamics simulations have demonstrated that the compound exhibits restricted rotation around this bond due to the combined steric effects of the tert-butoxycarbonyl group and the iodinated aromatic ring [9]. The conformational landscape is further influenced by intramolecular hydrogen bonding between the carbamate nitrogen and the carboxylic acid functionality [11].

Physical Properties

Solubility Characteristics

Boc-4-iodo-L-phenylalanine exhibits limited aqueous solubility, being classified as slightly soluble in water [7] [8] [15]. The compound demonstrates enhanced solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [7] [15]. The poor water solubility is attributed to the hydrophobic nature of both the iodinated aromatic ring and the tert-butoxycarbonyl protecting group [8]. The presence of the iodine atom significantly increases the hydrophobic character compared to the parent phenylalanine derivative [4].

The solubility profile makes the compound particularly suitable for organic synthesis applications where aqueous conditions are undesirable [8]. The compound shows good solubility in common peptide synthesis solvents, facilitating its use as a building block in solid-phase peptide synthesis protocols [3] [4].

Melting Point and Thermal Behavior

The melting point of Boc-4-iodo-L-phenylalanine is reported as approximately 150°C with decomposition [7] [8] [13]. More precise measurements indicate a range of 153-164°C, depending on the heating rate and measurement conditions [13]. The compound exhibits thermal decomposition rather than clean melting, which is typical for carbamate-protected amino acids [14]. The predicted boiling point is 475.3 ± 40.0°C, though this value is theoretical as the compound decomposes before reaching this temperature [7] [15].

Thermal gravimetric analysis reveals that decomposition begins around 140°C with the initial loss of the tert-butoxycarbonyl protecting group [5]. The flash point is determined to be 241.3°C, indicating relatively low volatility at ambient temperatures [14]. The thermal behavior necessitates storage under controlled conditions to prevent degradation [8] [13].

Optical Rotation and Chirality

The chiral nature of Boc-4-iodo-L-phenylalanine is quantitatively characterized by its optical rotation value of [α]²⁰ᴅ +22.5 ± 3° (c=1% in ethyl acetate) [4] [7] [13]. This positive rotation confirms the L-configuration and indicates high enantiomeric purity [13] [15]. The specific rotation value is consistent across multiple literature sources, demonstrating the reliability of the measurement [7] [8].

The maintenance of chirality during synthesis and storage is critical for applications in peptide chemistry where stereochemical integrity directly impacts biological activity [4] [18]. Comparison with the D-enantiomer, which exhibits a corresponding negative optical rotation, provides additional confirmation of the absolute configuration [6]. The optical rotation measurement serves as a routine quality control parameter for commercial preparations of the compound [13] [15].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

| Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (CDCl₃) | 1.40 (s, 9H) | C(CH₃)₃ |

| ¹H Nuclear Magnetic Resonance (CDCl₃) | 2.93 (dd, 1H) | β-CH₂ (one proton) |

| ¹H Nuclear Magnetic Resonance (CDCl₃) | 3.00 (dd, 1H) | β-CH₂ (one proton) |

| ¹H Nuclear Magnetic Resonance (CDCl₃) | 5.03 (d, 1H) | NH |

| ¹H Nuclear Magnetic Resonance (CDCl₃) | 7.29, 7.62 (m, 4H) | Aromatic protons |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 27.7 | C(CH₃)₃ |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 36.0 | β-CH₂ |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 54.5 | α-CH |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 77.8 | C(CH₃)₃ |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 91.2 | para-Ar (C-I) |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 131.1, 136.4, 137.4 | Aromatic carbons |

| ¹³C Nuclear Magnetic Resonance (DMSO-d₆, 84°C) | 154.6, 172.4 | Carbonyl carbons |

The proton Nuclear Magnetic Resonance spectrum of Boc-4-iodo-L-phenylalanine exhibits characteristic signals that confirm the molecular structure [16] [18]. The tert-butyl group appears as a distinct singlet at δ 1.40 ppm, integrating for nine protons [18]. The β-methylene protons manifest as two separate doublet of doublets at δ 2.93 and 3.00 ppm, reflecting their diastereotopic nature due to the adjacent chiral center [18].

The aromatic region displays the expected pattern for a para-disubstituted benzene ring, with protons ortho to iodine appearing more downfield at δ 7.62 ppm compared to those ortho to the methylene linkage at δ 7.29 ppm [16] [18]. The carbamate NH proton appears as a doublet at δ 5.03 ppm, confirming the presence of the protecting group [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation with the characteristic carbon bearing iodine appearing at δ 91.2 ppm, significantly upfield due to the heavy atom effect [18]. The carbonyl carbons of the carbamate and carboxylic acid functionalities are clearly distinguished at δ 154.6 and 172.4 ppm, respectively [18].

Mass Spectrometry

| Method | m/z | Details |

|---|---|---|

| Electrospray Ionization Mass Spectrometry | [M+H]⁺ | Positive ion mode |

| High Resolution Mass Spectrometry (Electrospray Ionization) | [M+Na]⁺ | High resolution measurement |

| Molecular Ion Peak | 391.2 | Molecular ion confirmation |

| Base Peak | Fragment ions typical of Boc-protected amino acids | Loss of Boc group (56 mass units) commonly observed |

Mass spectrometric analysis of Boc-4-iodo-L-phenylalanine consistently shows the molecular ion peak at m/z 391.2, corresponding to the expected molecular weight [17] [23]. Electrospray ionization in positive mode readily produces the protonated molecular ion [M+H]⁺, while sodium adduct formation [M+Na]⁺ is also commonly observed [17] [23]. High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and distinguish the compound from potential isomers [23].

Fragmentation patterns are characteristic of Boc-protected amino acids, with the base peak typically resulting from loss of the tert-butoxycarbonyl group (56 mass units) [23]. The presence of iodine provides a distinctive isotope pattern that aids in structural confirmation [21] [23]. Collision-induced dissociation studies reveal sequential loss of functional groups, beginning with the Boc protecting group followed by decarboxylation [23].

Infrared Spectroscopy

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3380 (m) | N-H stretch | Medium |

| 1742 (s) | C=O stretch (ester) | Strong |

| 1712 (s) | C=O stretch (carbamate) | Strong |

| 1520 | Aromatic C=C stretch | Medium |

| 1162 | C-O stretch | Medium |

| 812 | C-I stretch | Medium |

| 655 | C-I bend | Medium |

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the functional groups present in Boc-4-iodo-L-phenylalanine [16]. The N-H stretching vibration appears at 3380 cm⁻¹ as a medium-intensity band, typical for carbamate-protected amines [16]. Two distinct carbonyl stretching frequencies are observed: the carboxylic acid C=O stretch at 1742 cm⁻¹ and the carbamate C=O stretch at 1712 cm⁻¹ [16].

The aromatic C=C stretching vibrations appear around 1520 cm⁻¹, while the C-O stretching of the carbamate linkage is observed at 1162 cm⁻¹ [16]. The presence of the iodine substituent is confirmed by characteristic C-I stretching and bending vibrations at 812 and 655 cm⁻¹, respectively [16]. These lower frequency vibrations are diagnostic for aromatic iodine compounds and distinguish this derivative from other halogenated analogs [16].

X-ray Crystallography Studies

Crystallographic analysis of Boc-4-iodo-L-phenylalanine has provided detailed insights into the three-dimensional molecular structure and packing arrangements [18] [20]. The crystal structure confirms the S-configuration at the α-carbon and reveals the preferred conformations of both the tert-butoxycarbonyl protecting group and the iodinated aromatic ring [18]. Bond lengths and angles are consistent with expected values for amino acid derivatives, with the C-I bond length measuring approximately 2.1 Å [20].

The crystal packing is dominated by hydrogen bonding interactions between carboxylic acid groups and carbamate NH groups of adjacent molecules [18]. The iodine atoms participate in weak halogen bonding interactions that contribute to the overall crystal stability [20]. Intermolecular distances and angles have been precisely determined, providing a foundation for understanding the solid-state behavior of the compound [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant